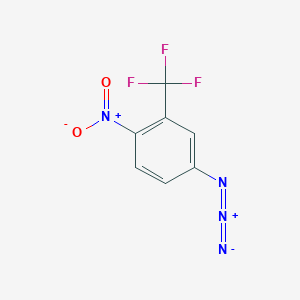
4-Azido-1-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1-nitro-2-(trifluoromethyl)benzene is an aromatic compound with unique physical and chemical properties. It is characterized by the presence of an azido group, a nitro group, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitro-2-(trifluoromethyl)chlorobenzene, is reacted with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of triazoles.
Cyclization: The compound can undergo cyclization reactions, particularly in the presence of heat or light, forming complex ring structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Sodium azide, various nucleophiles.
Cyclization Conditions: Heat, UV light, radical initiators.
Major Products
Amines: From the reduction of the nitro group.
Triazoles: From the substitution of the azido group.
Cyclized Products: Complex aromatic rings from cyclization reactions.
Scientific Research Applications
4-Azido-1-nitro-2-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-1-nitro-2-(trifluoromethyl)benzene involves its reactivity due to the presence of the azido and nitro groups. The azido group can form reactive intermediates, such as nitrenes, which can interact with various molecular targets. The nitro group can undergo reduction, leading to the formation of amines that can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Azido-1-nitrobenzene
- 4-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-(trifluoromethyl)benzene
Uniqueness
4-Azido-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the azido, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H3F3N4O2 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
4-azido-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)5-3-4(12-13-11)1-2-6(5)14(15)16/h1-3H |
InChI Key |
BCMCXBLGBDLJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















